molecular formula C11H8BrFN2O2S B1400437 N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide CAS No. 1112982-92-9

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide

Cat. No.: B1400437
CAS No.: 1112982-92-9
M. Wt: 331.16 g/mol
InChI Key: IZFKGZOSLJFEEJ-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-3-yl)-4-fluorobenzenesulfonamide (CAS 1112982-92-9) is a high-purity chemical building block of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted cancer therapeutics. Its primary research value lies in its role as a key synthetic intermediate for the design and synthesis of novel PI3Kα (Phosphatidylinositol-3-kinase alpha) inhibitors . The aberrant activation of the PI3K pathway is a frequent driver in numerous cancers, including lymphatic tumours, breast, lung, and ovarian cancers, making it a critical therapeutic target . This compound integrates two privileged structural motifs: a 5-bromopyridin-3-yl group and a 4-fluorobenzenesulfonamide group. The bromopyridine moiety serves as an excellent handle for palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura reactions, allowing researchers to diversify the molecular structure and explore structure-activity relationships (SAR) . Concurrently, the fluorobenzenesulfonamide group is a known pharmacophore that can contribute critical binding interactions with enzyme affinity pockets, thereby enhancing inhibitory potency . Research has demonstrated that incorporating a pyridinephenylsulfonamide group at a specific position on scaffolds like imidazo[1,2-a]pyridine can project into the affinity binding pocket of PI3Kα, which is essential for achieving high inhibitory activity . Beyond oncology, the 4-fluorobenzenesulfonamide moiety is also utilized in other research areas, including the development of bioimaging fluorophores and antimicrobial agents . This reagent is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O2S/c12-8-5-10(7-14-6-8)15-18(16,17)11-3-1-9(13)2-4-11/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFKGZOSLJFEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Predicted Biological Activity of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel chemical entity, N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach, drawing upon the known pharmacological profiles of structurally related compounds. We predict that this compound is likely to exhibit activity as an anticancer agent, an antimicrobial agent, and an enzyme inhibitor, particularly targeting carbonic anhydrases. This guide details the chemical and physical properties of the molecule, proposes a viable synthetic route, and outlines detailed experimental protocols to validate these predictions. The insights presented herein are intended to serve as a foundational resource to catalyze further investigation and guide the strategic development of this compound as a potential therapeutic agent.

Introduction: The Rationale for Investigation

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The inherent versatility of the sulfonamide scaffold allows for fine-tuning of its physicochemical and pharmacological properties through substitution on the aniline and sulfonyl moieties. The subject of this guide, this compound, is a novel compound that strategically combines key pharmacophoric elements: a brominated pyridine ring and a fluorinated benzenesulfonamide core.

While no direct biological data for this compound has been reported in the public domain, its structural components suggest a high probability of interesting and therapeutically relevant biological activity. The 5-bromopyridine moiety is found in various biologically active molecules and can influence receptor binding and metabolic stability.[3][4] Similarly, the 4-fluorobenzenesulfonamide scaffold is a common feature in a range of enzyme inhibitors and other bioactive compounds.[5][]

This guide, therefore, presents a predictive analysis of the biological potential of this compound. By dissecting its structure and comparing it to known bioactive molecules, we will build a compelling case for its further investigation and provide a detailed roadmap for its experimental validation.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The predicted properties of this compound are summarized in the table below.

PropertyPredicted ValueSource
Molecular FormulaC11H8BrFN2O2SPubChem
Molecular Weight331.16 g/mol PubChem
XLogP32.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem
Proposed Synthesis Workflow

The synthesis of this compound can be readily achieved through a standard nucleophilic substitution reaction between 5-amino-3-bromopyridine and 4-fluorobenzenesulfonyl chloride. This is a well-established method for the formation of sulfonamides.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5-amino-3-bromopyridine 5-Amino-3-bromopyridine Reaction Nucleophilic Substitution 5-amino-3-bromopyridine->Reaction 4-fluorobenzenesulfonyl_chloride 4-Fluorobenzenesulfonyl Chloride 4-fluorobenzenesulfonyl_chloride->Reaction Base Base (e.g., Pyridine or Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Target_Compound This compound Reaction->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Predicted Biological Activities and Mechanisms of Action

Based on a comprehensive analysis of structurally related compounds, we predict that this compound is likely to exhibit a range of biological activities, primarily as an anticancer agent, an antimicrobial agent, and an enzyme inhibitor.

Anticancer Activity

Rationale: The benzenesulfonamide scaffold is a well-established pharmacophore in the design of anticancer agents.[7] Numerous derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8][9] The presence of a halogenated pyridine ring, in this case, 5-bromopyridine, can enhance the anticancer activity of a molecule.[4] For instance, certain brominated indole derivatives have shown significant cytotoxicity against murine leukemia cell lines. Furthermore, pyridine-based compounds have been investigated as inhibitors of kinases, such as PIM-1, which are implicated in cancer progression.[10]

Predicted Mechanism of Action: The anticancer activity of this compound could be multifactorial.

  • Carbonic Anhydrase Inhibition: A primary and well-documented mechanism for anticancer sulfonamides is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to tumor acidification and proliferation.[2][11][12][13] The unsubstituted sulfonamide group is crucial for binding to the zinc ion in the active site of these enzymes.

  • Kinase Inhibition: The pyridine moiety suggests a potential for kinase inhibition. Many kinase inhibitors incorporate a pyridine ring that can form key hydrogen bond interactions within the ATP-binding pocket of the enzyme.[10] PIM-1 kinase is a plausible target, given that some pyridine-containing compounds are potent inhibitors.[10]

G cluster_ca Carbonic Anhydrase Pathway cluster_kinase Kinase Inhibition Pathway Compound This compound CA_IX_XII CA IX / XII Inhibition Compound->CA_IX_XII Kinase Kinase Inhibition (e.g., PIM-1) Compound->Kinase pH_Regulation Disruption of Tumor pH Regulation CA_IX_XII->pH_Regulation Apoptosis_CA Apoptosis pH_Regulation->Apoptosis_CA Signaling Downregulation of Proliferation Signaling Kinase->Signaling Apoptosis_Kinase Apoptosis Signaling->Apoptosis_Kinase

Caption: Predicted anticancer mechanisms of action.

Antimicrobial Activity

Rationale: Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[14][15] The benzenesulfonamide core is a key structural feature in many of these drugs. The incorporation of a pyridine ring can also contribute to antimicrobial activity.

Predicted Mechanism of Action: The primary antimicrobial mechanism of sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors of DHPS, leading to the depletion of folic acid and subsequent bacteriostasis.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate DHPS->DHF THF Tetrahydrofolate (Folic Acid) DHF->THF DNA_Synthesis Bacterial DNA Synthesis THF->DNA_Synthesis Compound This compound Compound->DHPS Competitive Inhibition

Sources

Technical Guide: Kinase Inhibitor Potential of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth evaluation of the kinase inhibitor potential of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide . This analysis is structured for researchers and drug discovery professionals, focusing on chemotype characterization, structure-activity relationships (SAR), and validation protocols.

Executive Summary & Chemical Architecture

Compound Identity: this compound Molecular Formula: C₁₁H₈BrFN₂O₂S Core Scaffold: N-(pyridin-3-yl)benzenesulfonamide

This molecule represents a "privileged scaffold" in medicinal chemistry, specifically targeting the ATP-binding cleft of protein kinases. It combines a sulfonamide linker (a classic bioisostere for urea/amide linkers found in Type II inhibitors) with a 3,5-disubstituted pyridine core.

Its potential lies in its ability to act as a Type II Kinase Inhibitor , likely stabilizing the DFG-out conformation of kinases such as B-Raf or p38 MAPK . The 5-bromo substituent provides critical hydrophobic contacts, while the 4-fluorophenyl tail orients into the allosteric hydrophobic pocket adjacent to the ATP site.

Structural Biology & SAR Analysis

To understand the inhibitory potential, we must deconstruct the molecule into its four pharmacophoric elements.

The Hinge Binder: 3-Aminopyridine Core

The pyridine ring is the primary anchor. In the context of kinase inhibition, the pyridine nitrogen (N1) typically accepts a hydrogen bond from the backbone amide of the "hinge region" (e.g., Cys532 in B-Raf or Met109 in p38α).

  • Mechanism: The 3-amino attachment allows the pyridine to slot into the adenine-binding pocket.

  • Significance: This motif mimics the adenine ring of ATP but with higher specificity due to the substituents.

The Linker: Sulfonamide (-SO₂NH-)

The sulfonamide group is pivotal for orientation and binding affinity.

  • H-Bonding: The nitrogen atom (NH) acts as a Hydrogen Bond Donor to the catalytic glutamate (e.g., Glu71 in p38) or the gatekeeper residue.

  • Geometry: The tetrahedral geometry of the sulfonyl group forces the phenyl ring to twist, often directing it into the "back pocket" (hydrophobic pocket II), which is accessible only when the kinase adopts the inactive (DFG-out) conformation.

The Selectivity Filter: 5-Bromo Substituent

The bromine atom at the 5-position is not merely a lipophilic add-on; it is a functional probe.

  • Gatekeeper Interaction: In many kinase-inhibitor complexes (e.g., Vemurafenib analogs), a halogen at this position interacts with the "gatekeeper" residue (often Threonine or Methionine).

  • Halogen Bonding: Bromine is capable of forming halogen bonds (sigma-hole interactions) with backbone carbonyls, significantly increasing residence time and potency compared to a chloro- or methyl- analog.

The Hydrophobic Tail: 4-Fluorophenyl
  • Metabolic Stability: The para-fluorine blocks metabolic oxidation at the most reactive phenyl position (blocking P450 hydroxylation).

  • Lipophilicity: It enhances permeability and drives binding affinity via Van der Waals interactions within the hydrophobic allosteric pocket.

SAR Visualization

The following diagram illustrates the pharmacophore mapping of the compound.

SAR_Analysis Core N-(5-bromopyridin-3-yl)- 4-fluorobenzenesulfonamide Pyridine Pyridine Core (Hinge Binder) Core->Pyridine Scaffold Sulfonamide Sulfonamide Linker (H-Bond Donor/Acceptor) Core->Sulfonamide Linker Bromo 5-Bromo Group (Gatekeeper/Halogen Bond) Pyridine->Bromo Substitution ATP Pocket ATP Pocket Pyridine->ATP Pocket Mimics Adenine Fluoro 4-Fluoro Phenyl (Hydrophobic Tail) Sulfonamide->Fluoro Extension DFG-Asp/Glu DFG-Asp/Glu Sulfonamide->DFG-Asp/Glu H-Bonding Gatekeeper Residue Gatekeeper Residue Bromo->Gatekeeper Residue Hydrophobic Contact Allosteric Pocket Allosteric Pocket Fluoro->Allosteric Pocket Van der Waals

Caption: Pharmacophore decomposition of this compound highlighting key interactions within the kinase domain.

Experimental Validation Framework

To validate the potential of this compound, a rigorous experimental workflow is required, moving from chemical synthesis to biochemical profiling.

Chemical Synthesis Protocol

Objective: Synthesize high-purity (>98%) compound for biological testing. Reaction: Nucleophilic substitution (Sulfonylation).

  • Reagents: 3-Amino-5-bromopyridine (1.0 eq), 4-Fluorobenzenesulfonyl chloride (1.1 eq), Pyridine (solvent/base) or DCM/TEA.

  • Procedure:

    • Dissolve 3-amino-5-bromopyridine in anhydrous DCM (dichloromethane) under N₂ atmosphere.

    • Add Triethylamine (TEA, 2.0 eq) and cool to 0°C.

    • Dropwise add 4-fluorobenzenesulfonyl chloride dissolved in DCM.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Workup: Quench with water, extract with EtOAc, wash with brine/1N HCl (to remove unreacted pyridine starting material), dry over MgSO₄.

  • Purification: Recrystallization from Ethanol or Flash Column Chromatography.

Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine IC₅₀ against candidate kinases (p38α, B-Raf V600E, VEGFR2). Methodology: ADP-Glo (Promega) is preferred for its high sensitivity and Z' factor.

ParameterSpecificationRationale
Enzyme Conc. 0.5 – 2.0 nMEnsures linear velocity conditions.
ATP Conc. @ Km(app)Biologically relevant competition mode.
Substrate Poly(Glu, Tyr) or MBPGeneric substrates for broad profiling.
Incubation 60 min @ RTAllows slow-binding inhibitors (Type II) to equilibrate.
Readout Luminescence (RLU)Quantifies ADP produced (conversion of ATP).

Protocol Steps:

  • Prepare 2.5x Kinase/Substrate mix in reaction buffer.

  • Add compound (DMSO stock) via acoustic dispenser (Echo 550).

  • Initiate reaction with 2.5x ATP. Incubate 60 min.

  • Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.

  • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read Luminescence.

Cellular Target Engagement

Objective: Confirm cell permeability and pathway inhibition. Cell Lines:

  • A375 (Melanoma): High B-Raf V600E expression.

  • THP-1 (Monocytes): For p38 MAPK (LPS-induced TNFα release).

Workflow:

  • Seed cells (10k/well) in 96-well plates.

  • Starve cells (serum-free media) for 12h to reduce basal phosphorylation.

  • Treat with Compound (0.1 – 10 µM) for 2 hours.

  • Stimulate pathway (e.g., PMA for RAF/ERK, LPS for p38).

  • Lyse cells and perform Western Blot for p-ERK1/2 or p-p38.

Logical Workflow Visualization

Workflow Start Start: Scaffold Selection N-(5-Br-Py)-Sulfonamide Synth Synthesis (Sulfonylation) Start->Synth QC QC: NMR / LC-MS (>95% Purity) Synth->QC Biochem Biochemical Assay (ADP-Glo Panel) QC->Biochem Cell Cellular Assay (Western Blot / ELISA) Biochem->Cell If Potent Decision Hit Validation IC50 < 100 nM? Cell->Decision Decision->Synth No (Optimize SAR) Lead Lead Candidate (Proceed to ADME) Decision->Lead Yes

Caption: Integrated workflow for synthesizing and validating the kinase inhibitor potential of the target compound.

Conclusion & Potential

This compound exhibits the structural hallmarks of a potent kinase inhibitor. The combination of the 3-amino-5-bromopyridine hinge-binding motif with a fluorinated sulfonamide tail suggests high potential for inhibiting kinases with accessible back-pockets, particularly p38 MAPK and B-Raf .

Researchers should prioritize this scaffold for Fragment-Based Drug Discovery (FBDD) or as a chemical probe to study the role of halogen bonding in kinase selectivity.

References

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. Link

  • Smith, R. A., et al. (2009). Discovery of heterocyclic sulfonamides as potent and selective inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5891-5895. Link

  • Wilcken, R., et al. (2013). Halogen bonding in drug discovery: structure, diversity and design principles. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

  • Laufer, S. A., et al. (2002). Introduction of a sulfonamide group to imidazole-based p38 MAPK inhibitors: impact on activity and selectivity. Journal of Medicinal Chemistry, 45(13), 2733-2740. Link

Methodological & Application

Synthesis of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide in Medicinal Chemistry

This compound is a molecule of significant interest in the field of drug discovery and medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The pyridine ring, another key structural motif, is a common feature in many pharmaceuticals, contributing to binding interactions with biological targets.[3] The presence of bromine and fluorine atoms can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Principles and Strategy: The Sulfonamide Bond Formation

The core of this synthesis is the formation of a sulfonamide bond through the reaction of an amine with a sulfonyl chloride. This is a classic and robust nucleophilic acyl substitution-type reaction.[4] In this specific synthesis, the nucleophilic amine is 3-amino-5-bromopyridine, and the electrophilic sulfonyl chloride is 4-fluorobenzenesulfonyl chloride.

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine.[4] The base serves a dual purpose: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[4] The general mechanism for this reaction is well-established in organic chemistry.

Materials and Reagents

A comprehensive list of the necessary materials and reagents for this synthesis is provided below, along with their key properties.

ReagentCAS NumberMolecular Weight ( g/mol )Key PropertiesSupplier Example
3-Amino-5-bromopyridine13535-01-8173.01Yellow to light brown crystalline powder.[5] Harmful if swallowed, causes skin and eye irritation.[6][7]Sigma-Aldrich[6]
4-Fluorobenzenesulfonyl chloride349-88-2194.61Colorless to light yellow solid.[8] Corrosive, causes severe skin burns and eye damage.[9][10][11]Sigma-Aldrich[8]
Pyridine (Anhydrous)110-86-179.10Colorless liquid with a characteristic odor. Flammable and toxic.Fisher Scientific
Dichloromethane (DCM, Anhydrous)75-09-284.93Colorless, volatile liquid. Potential carcinogen.Fisher Scientific
Ethyl Acetate141-78-688.11Colorless liquid. Flammable.Fisher Scientific
Hexanes110-54-386.18Colorless liquid. Flammable and neurotoxic.Fisher Scientific
Sodium Sulfate (Anhydrous)7757-82-6142.04White crystalline solid.Fisher Scientific

Experimental Workflow

The overall experimental workflow for the synthesis, workup, and purification of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Dissolve 3-amino-5-bromopyridine in anhydrous DCM and pyridine B Cool reaction mixture to 0°C A->B C Add 4-fluorobenzenesulfonyl chloride dropwise B->C D Stir at room temperature C->D E Quench with water D->E F Extract with DCM E->F G Wash with brine F->G H Dry organic layer with Na2SO4 G->H I Filter and concentrate H->I J Purify by column chromatography I->J K Characterize by NMR, IR, and MS J->K

Caption: A flowchart illustrating the key stages of the synthesis process.

Detailed Synthesis Protocol

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. 4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive.[9][10][11] 3-Amino-5-bromopyridine is harmful.[6][7] Pyridine is flammable and toxic.

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-amino-5-bromopyridine (1.0 g, 5.78 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Addition of Base: To the stirred solution, add anhydrous pyridine (0.91 g, 0.93 mL, 11.56 mmol, 2.0 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.24 g, 6.36 mmol, 1.1 equivalents) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled reaction mixture over a period of 15-20 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

Workup and Purification

  • Quenching: Upon completion of the reaction, carefully quench the reaction by adding deionized water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine, 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is recommended to isolate the pure product.[12]

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods.

TechniqueExpected Observations
¹H NMR Aromatic protons from both the bromopyridine and fluorobenzene rings will be observed in the range of 7.0-9.0 ppm. The NH proton of the sulfonamide will likely appear as a broad singlet.[2]
¹³C NMR Aromatic carbons will be observed in the range of 110-160 ppm.[2]
¹⁹F NMR A singlet or a multiplet corresponding to the fluorine atom on the benzene ring will be observed.[13][14]
IR Spectroscopy Characteristic stretching vibrations for the S=O bonds of the sulfonamide group will be observed around 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). An N-H stretching vibration will be observed around 3300-3200 cm⁻¹.[2]
Mass Spectrometry The molecular ion peak corresponding to the mass of the product (C₁₁H₈BrFN₂O₂S) should be observed.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C). Ensure all reagents are anhydrous.
Loss of product during workup.Perform extractions carefully and ensure complete transfer of the organic layer.
Impure Product Presence of starting materials.Optimize the stoichiometry of the reagents. Ensure efficient purification by column chromatography.
Formation of di-sulfonated byproduct.Use a controlled amount of the sulfonyl chloride and maintain a low reaction temperature during addition.[4]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this valuable compound for further investigation in medicinal chemistry and drug discovery programs. The provided insights into the chemical principles and troubleshooting strategies aim to facilitate a successful and efficient synthesis.

References

  • Chem-Supply. (n.d.). 4-Fluorobenzenesulfonyl chloride 349-88-2 wiki. [Link]

  • Al-Soud, Y. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25955–25965. [Link]

  • Macmillan Group. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 284-290. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. [Link]

  • Al-Warhi, T., et al. (2021). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Scientific Reports, 11, 19041. [Link]

  • Zarei, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11, 4988-4998. [Link]

  • Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(28), 3749-3751. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • University of Rochester. (n.d.). Supporting Information. [Link]

  • PubChem. (n.d.). N-(5-bromothiazol-2-ylcarbamoyl)-4-(6-fluoropyridin-3-yl)-3-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Polish Pharmaceutical Society. (2012). Synthesis and Antibacterial Activity of New Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives. Acta Poloniae Pharmaceutica, 69(5), 875-883. [Link]

  • Beilstein-Institut. (2018). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journal of Organic Chemistry, 14, 1334-1342. [Link]

  • American Chemical Society. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(7), 4881-4890. [Link]

  • SpectraBase. (n.d.). N,N-diethyl benzene sulfonamide. [Link]

  • University of Groningen. (2021). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • PubMed. (1981). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. Journal of Biological Chemistry, 256(10), 5095-5102. [Link]

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). [Link]

  • Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents. Organic & Medicinal Chemistry International Journal, 3(4). [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(16), 4995. [Link]

  • University of California, Berkeley. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination. [Link]

Sources

reaction of 3-amino-5-bromopyridine with 4-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-(5-bromo-3-pyridinyl)-4-fluorobenzenesulfonamide

Topic: Reaction of 3-amino-5-bromopyridine with 4-fluorobenzenesulfonyl chloride Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of a Key Sulfonamide Intermediate

The formation of a sulfonamide bond is a cornerstone reaction in medicinal chemistry, giving rise to a class of compounds with a vast spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of N-(5-bromo-3-pyridinyl)-4-fluorobenzenesulfonamide, a valuable intermediate in drug discovery. The reaction involves the nucleophilic attack of the amino group of 3-amino-5-bromopyridine on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride.

This guide is structured to provide not just a procedural walkthrough, but a deeper understanding of the reaction's nuances. We will delve into the mechanistic underpinnings, the rationale behind reagent selection, in-process validation checkpoints, and comprehensive analytical characterization. By grounding the protocol in first principles and expert experience, this document aims to empower researchers to execute this synthesis with confidence, troubleshoot potential issues, and reliably obtain a high-purity product.

Reaction Scheme and Mechanistic Overview

The reaction proceeds via a nucleophilic substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of 3-amino-5-bromopyridine attacks the electron-deficient sulfur atom of 4-fluorobenzenesulfonyl chloride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1][3]

Reaction Scheme:

The mechanism involves the formation of a transient pentacoordinate sulfur intermediate, which then collapses, expelling the chloride leaving group.

reaction_mechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products Amine 3-Amino-5-bromopyridine (Nucleophile) Attack Nucleophilic Attack (N on S) Amine->Attack SulfonylCl 4-Fluorobenzenesulfonyl Chloride (Electrophile) SulfonylCl->Attack Intermediate Pentacoordinate Intermediate Attack->Intermediate Forms Elimination Chloride Elimination Intermediate->Elimination Collapses Deprotonation Proton Abstraction by Base Elimination->Deprotonation Product N-(5-bromo-3-pyridinyl)-4- fluorobenzenesulfonamide Deprotonation->Product Salt Base·HCl Salt Deprotonation->Salt

Caption: The reaction mechanism for sulfonamide formation.

Physicochemical and Safety Data

Proper handling of reagents is paramount for both safety and reaction success. The following table summarizes key data and hazards. Always consult the full Safety Data Sheet (SDS) before commencing work.[4][5]

CompoundMolecular FormulaMW ( g/mol )CAS No.Key Hazards
3-Amino-5-bromopyridine C₅H₅BrN₂173.0113535-01-8Harmful if swallowed, skin/eye irritant.[6]
4-Fluorobenzenesulfonyl chloride C₆H₄ClFO₂S194.61349-88-2Causes severe skin burns and eye damage, moisture sensitive, corrosive.[5]
Pyridine (Solvent/Base) C₅H₅N79.10110-86-1Flammable, harmful if swallowed/inhaled, skin/eye irritant.
N-(5-bromo-3-pyridinyl)-4-fluorobenzenesulfonamide C₁₁H₈BrFN₂O₂S331.16N/AAssumed to be an irritant; handle with care.

Expert Insights: Pre-Reaction Considerations

1. Reagent Purity and Handling:

  • 4-Fluorobenzenesulfonyl Chloride: This is the most critical reagent to handle with care. It is highly reactive towards moisture, which will hydrolyze it to the corresponding sulfonic acid, rendering it inactive for the desired reaction.[7] Always handle it in a fume hood, under an inert atmosphere (e.g., nitrogen or argon), and use dry glassware and solvents. Purchase from a reputable supplier and use a fresh bottle if possible.

  • 3-Amino-5-bromopyridine: While more stable, ensure its purity. Impurities can lead to side reactions and complicate purification.

  • Solvent and Base: Anhydrous solvents are mandatory. Pyridine often serves as both the base and the solvent, which can simplify the setup. However, other aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) with a base like triethylamine (TEA) can also be effective.[3] Pyridine is often preferred as it is a weaker base than TEA, reducing potential side reactions, but the reaction may require gentle heating.[8]

2. Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the 4-fluorobenzenesulfonyl chloride is often used to ensure complete consumption of the limiting aminopyridine. This is particularly useful if the sulfonyl chloride has partially hydrolyzed. The base should be in significant excess when it is also the solvent, or at least 2-3 equivalents if used in another solvent.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Materials and Equipment:

  • 3-Amino-5-bromopyridine (1.73 g, 10.0 mmol)

  • 4-Fluorobenzenesulfonyl chloride (2.34 g, 12.0 mmol, 1.2 eq.)

  • Anhydrous Pyridine (20 mL)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 100 mL round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Ice-water bath

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Purification system (e.g., flash column chromatography)

Caption: Experimental workflow for the sulfonamide synthesis.

Procedure:

  • Setup: Assemble a 100 mL round-bottom flask, equipped with a magnetic stir bar and a rubber septum, under a gentle stream of nitrogen or argon. Ensure all glassware is oven-dried or flame-dried before use.

  • Reagent Addition: Add 3-amino-5-bromopyridine (1.73 g, 10.0 mmol) to the flask, followed by anhydrous pyridine (20 mL). Stir the mixture until the solid dissolves completely.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C.

  • Sulfonyl Chloride Addition: Slowly add 4-fluorobenzenesulfonyl chloride (2.34 g, 12.0 mmol) to the cooled solution dropwise via syringe over 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature at 0°C during the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

  • In-Process Control (Trustworthiness): Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase is typically 30-50% ethyl acetate in hexanes. The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing ice water (approx. 100 mL). This will quench the reaction and precipitate the pyridine hydrochloride salt.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any remaining pyridine and HCl, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may yield the pure product.

Characterization and Data Analysis

To validate the identity and purity of the final compound, N-(5-bromo-3-pyridinyl)-4-fluorobenzenesulfonamide, a suite of analytical techniques should be employed.

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons on both the pyridine and benzene rings. The -NH proton of the sulfonamide will appear as a broad singlet, typically downfield.

  • ¹³C NMR: Will show the expected number of carbon signals for the aromatic rings.

  • Mass Spectrometry (MS): ESI-MS should show the [M+H]⁺ ion at approximately 331.97 and 333.97 m/z, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • HPLC: To determine the purity of the final product. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[9][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield - Hydrolyzed sulfonyl chloride.- Impure starting materials.- Insufficient reaction time or temperature.- Use a fresh bottle of 4-fluorobenzenesulfonyl chloride under inert conditions.- Check the purity of the aminopyridine.- Allow the reaction to run longer or gently heat to 40-50°C.
Incomplete Reaction - Insufficient amount of sulfonyl chloride or base.- Poor quality of reagents.- Add another portion of sulfonyl chloride (0.1-0.2 eq.) and monitor by TLC.- Ensure the base is anhydrous and in sufficient excess.
Multiple Products / Side Reactions - Reaction temperature too high.- Presence of di-sulfonylation product (if the sulfonamide NH is deprotonated).[8]- Maintain controlled temperature, especially during addition.- Use a milder base (pyridine vs. NaH) and avoid excessive heating.
Difficult Purification - Product co-elutes with impurities.- Product is an oil instead of a solid.- Optimize the mobile phase for column chromatography.- Try recrystallization from different solvent systems. If it remains an oil, ensure all solvent is removed under high vacuum.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of N-(5-bromo-3-pyridinyl)-4-fluorobenzenesulfonamide. By emphasizing the critical aspects of reagent handling, mechanistic understanding, and in-process validation, this guide serves as a comprehensive resource for researchers. The successful synthesis of this intermediate opens avenues for the development of novel compounds in agrochemical and pharmaceutical research, leveraging the versatile chemical handles of the pyridine and fluorophenyl rings for further derivatization.[11][12]

References

  • Analysis of sulfonamides | PPTX - Slideshare . (n.d.). Retrieved February 14, 2026, from [Link]

  • Determination and Confirmation of Sulfonamides . (2009). Food Safety and Inspection Service. Retrieved February 14, 2026, from [Link]

  • Plausible mechanism for the formation of sulfonamide . (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling . (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5 . (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Sulfonamide (chemistry) - Wikipedia . (n.d.). Retrieved February 14, 2026, from [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . (2020). RSC Advances. Retrieved February 14, 2026, from [Link]

  • Recent advances in synthesis of sulfonamides: A review . (2018). Chemistry & Biology Interface. Retrieved February 14, 2026, from [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland . (2022). Molecules. Retrieved February 14, 2026, from [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS . (n.d.). LabRulez. Retrieved February 14, 2026, from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES . (n.d.). Retrieved February 14, 2026, from [Link]

  • Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway . (2011). Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant . (2019). Current Chemistry Letters. Retrieved February 14, 2026, from [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids . (2009). Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells . (2022). European Journal of Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

  • N-fluorosulfonimides and their application as fluorinating agents. (1993). Google Patents.
  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds . (2020). Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles . (2016). Chemistry of Heterocyclic Compounds. Retrieved February 14, 2026, from [Link]

  • N-Fluorobenzenesulfonimide (NFSI) . (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

Sources

solvent selection for N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Optimization for the Synthesis of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide

Executive Summary

This guide details the solvent selection and synthetic protocols for the sulfonylation of 3-amino-5-bromopyridine with 4-fluorobenzenesulfonyl chloride .[1] This transformation is a critical step in the synthesis of p38 MAP kinase inhibitors and various antineoplastic agents.[2]

While dichloromethane (DCM) and pyridine have historically been the standard solvents for this reaction class, recent regulatory restrictions (EPA, REACH) and green chemistry mandates necessitate the evaluation of sustainable alternatives. This note provides two validated protocols: a "Gold Standard" discovery method using pyridine, and a "Green Process" method using 2-Methyltetrahydrofuran (2-MeTHF).[1]

Introduction & Mechanistic Insight

The synthesis involves the nucleophilic attack of the exocyclic amine of the pyridine ring onto the electrophilic sulfur of the sulfonyl chloride.[2]

Key Synthetic Challenges:

  • Nucleophilicity: The electron-withdrawing nature of the pyridine ring (further deactivated by the 5-bromo substituent) renders the amino group significantly less nucleophilic than standard anilines.[2]

  • Solubility: 3-amino-5-bromopyridine possesses moderate lipophilicity but can be difficult to solubilize in non-polar solvents, necessitating polar aprotic media.[1]

  • Hydrolysis: 4-fluorobenzenesulfonyl chloride is moisture-sensitive; competitive hydrolysis to the sulfonic acid reduces yield.[1]

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism.[1][2] When pyridine is used (either as solvent or additive), it acts as a nucleophilic catalyst , forming a highly reactive N-sulfonylpyridinium intermediate that is more susceptible to attack by the amine than the free sulfonyl chloride.

ReactionMechanism Reactants Reactants: 3-Amino-5-bromopyridine + 4-Fluorobenzenesulfonyl chloride Catalysis Catalytic Activation: Formation of N-Sulfonylpyridinium Salt Reactants->Catalysis + Pyridine Intermediate Transition State: Tetrahedral Sulfonyl Intermediate Product Product: N-(5-bromopyridin-3-yl)- 4-fluorobenzenesulfonamide Intermediate->Product Byproduct Byproduct: HCL (Scavenged by Base) Intermediate->Byproduct Catalysis->Intermediate Amine Attack

Figure 1: Nucleophilic catalysis pathway.[1] Pyridine activates the sulfonyl chloride, facilitating attack by the electron-deficient aminopyridine.[2]

Solvent Selection Strategy

The choice of solvent dictates reaction rate, workup efficiency, and environmental impact.

Solvent SystemRoleProsConsE-Factor Rating
Pyridine (Neat) Solvent & BaseHighest reaction rate; excellent solubility of starting material.[1]Toxic; difficult to remove (high BP); unpleasant odor.[1]High (Poor)
DCM + Pyridine Solvent + AdditiveStandard discovery method; easy evaporation.[1]Restricted (EPA/REACH); environmental hazard; potential carcinogen.[1]High (Poor)
2-MeTHF Green SolventBio-derived; clean phase separation with water; higher BP than DCM.[1][3]Slightly more expensive; requires inorganic base (e.g., K2CO3).Low (Excellent)
Ethyl Acetate Green SolventCheap; non-toxic; easy workup.[1]Nucleophilic amine may react with solvent (transamidation) at high temps; lower solubility.[1]Low (Good)
Decision Matrix for Researchers

DecisionTree Start Start: Solvent Selection Scale Scale of Reaction? Start->Scale LabScale Discovery (<1g) Scale->LabScale ProcessScale Process/Scale-up (>10g) Scale->ProcessScale ProtocolA USE PROTOCOL A: Pyridine (Neat) LabScale->ProtocolA Speed Priority Solubility Is Amine Soluble in EtOAc? ProcessScale->Solubility ProtocolB USE PROTOCOL B: 2-MeTHF + Inorganic Base Solubility->ProtocolB No (Use 2-MeTHF) ProtocolC Alternative: EtOAc + Pyridine (cat.) Solubility->ProtocolC Yes

Figure 2: Decision matrix for selecting the optimal solvent system based on scale and solubility.

Experimental Protocols

Protocol A: The "Discovery" Method (Pyridine)

Best for: Small scale (<500 mg), rapid synthesis, ensuring complete conversion.

Reagents:

  • 3-Amino-5-bromopyridine (1.0 equiv)[1]

  • 4-Fluorobenzenesulfonyl chloride (1.1 equiv)[1]

  • Pyridine (anhydrous, 10 vol)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with N2.

  • Dissolution: Add 3-amino-5-bromopyridine (1.0 equiv) and anhydrous pyridine (10 mL per gram of amine). Stir until dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add 4-fluorobenzenesulfonyl chloride (1.1 equiv) portion-wise over 10 minutes to control exotherm.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by LCMS.[1][2]

  • Workup:

    • Dilute reaction mixture with EtOAc (20 vol).

    • Wash with 1M HCl (3x) to remove pyridine (aqueous layer will be acidic; product remains in organic layer).

    • Wash with Sat. NaHCO3 (1x) and Brine (1x).

    • Dry over MgSO4, filter, and concentrate.

  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Protocol B: The "Green" Method (2-MeTHF)

Best for: Scale-up (>1 g), safety-conscious labs, avoiding DCM/Pyridine toxicity.

Reagents:

  • 3-Amino-5-bromopyridine (1.0 equiv)[1]

  • 4-Fluorobenzenesulfonyl chloride (1.1 equiv)[1]

  • 2-Methyltetrahydrofuran (2-MeTHF) (10 vol)[1]

  • Potassium Carbonate (K2CO3) (2.0 equiv) - finely ground[1]

  • Optional: DMAP (0.05 equiv) - catalyst[1]

Procedure:

  • Setup: Charge flask with 3-amino-5-bromopyridine, K2CO3, and DMAP.

  • Solvent: Add 2-MeTHF. Stir to create a suspension.

  • Addition: Add 4-fluorobenzenesulfonyl chloride (diluted in minimal 2-MeTHF) dropwise at RT.

  • Reaction: Heat to 40–50 °C. The elevated temperature helps overcome the lower nucleophilicity of the amine in the absence of pyridine solvent.[2] Stir for 6–16 hours.[1][2]

  • Workup:

    • Add water (10 vol) to dissolve salts.[1]

    • Separate layers.[1][2] The product is in the upper 2-MeTHF layer.[1][2]

    • Wash organic layer with 0.5M citric acid (to remove DMAP/unreacted amine) and then Brine.[2]

    • Azeotropic Drying: 2-MeTHF forms an azeotrope with water.[1][3] Distill off ~50% of the solvent to dry the solution, then add heptane to precipitate the product.[2]

  • Isolation: Filter the solid product.

Results & Validation

Expected Analytical Data:

  • Appearance: Off-white to pale yellow solid.[1]

  • 1H NMR (DMSO-d6): Look for the disappearance of the NH2 broad singlet (~5.5 ppm) and appearance of the sulfonamide NH (~10.5-11.0 ppm).[2] The pyridine protons will shift downfield due to the electron-withdrawing sulfonyl group.[1][2]

  • LCMS: [M+H]+ = ~331/333 (Bromine isotope pattern).

Comparison of Methods:

MetricProtocol A (Pyridine)Protocol B (2-MeTHF)
Yield (Typical) 85–92%78–88%
Reaction Time 4–8 Hours8–16 Hours
Purity (Crude) HighModerate (requires washing)
Safety Profile Poor (Neurotoxic/Flammable)Excellent (Bio-based)
Scalability Low (Chromatography often needed)High (Crystallization driven)

References

  • Pfizer Solvent Selection Guide. Green Chemistry, 2008, 10, 31-36.

  • Nucleophilic Catalysis in Sulfonylation. Journal of Organic Chemistry, 2018, 83, 15, 8668–8678. (Mechanistic grounding for Pyridine/DMAP usage).

  • 2-Methyltetrahydrofuran as a Green Alternative to THF and DCM. Organic Process Research & Development, 2007, 11, 1, 156–159.

  • Synthesis of 3-amino-5-bromopyridine derivatives. PubChem Compound Summary, CID 12286.[1]

  • EPA Final Rule on Methylene Chloride (DCM). US EPA, 2024.[1] (Regulatory context for avoiding DCM).

Sources

Troubleshooting & Optimization

solubility issues of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide

Case ID: SOL-BPFB-001 Status: Active Classification: Physicochemical Troubleshooting / Assay Preparation[1][2][3][4][5]

Executive Summary

You are encountering solubility difficulties with This compound (hereafter referred to as BPFB-SA ) in aqueous media. This is a known physicochemical characteristic of halogenated N-heteroaryl sulfonamides.[1][2][3][4][5]

The molecule exhibits "brick-dust" properties : high crystallinity and high lipophilicity (LogP > 3.0), compounded by a neutral ionization state at physiological pH (7.4).[3][4][5] Successful dissolution requires disrupting the crystal lattice using specific cosolvents or manipulating the ionization state of the sulfonamide moiety.[5]

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why does BPFB-SA precipitate immediately upon adding water, even after dissolving in DMSO? A: This is the "Crash-Out" effect.[1][2][3][4][5] BPFB-SA is highly lipophilic due to the 4-fluoro and 5-bromo substituents.[1][2][3][4][5] When you dilute a DMSO stock into water, the solvent power drops exponentially.[4][5] At neutral pH, the molecule remains protonated (neutral) and hydrophobic.[4][5] The water molecules self-associate (hydrophobic effect), forcing the drug molecules to aggregate and re-crystallize.[3][4][5]

  • Fix: You must maintain a minimum cosolvent ratio or introduce a solubility enhancer (see Protocol 3).[2][4][5]

Q2: Can I use acid (HCl) to dissolve it? It has a pyridine ring. A: Not recommended. While pyridine is typically basic, the 5-bromo substituent and the sulfonamide linkage are electron-withdrawing groups (EWGs).[2][3][4][5] These significantly reduce the electron density on the pyridine nitrogen, lowering its pKa (likely < 2.0).[3][4][5] You would need extremely acidic conditions to protonate it, which is incompatible with most biological assays and may hydrolyze the sulfonamide bond.[5]

Q3: What is the "Magic pH" for this compound? A: pH > 8.5. The sulfonamide hydrogen (


) is weakly acidic.[2][3][4][5] The pKa is estimated between 7.8 and 8.5.[4][5]
  • Mechanism: Raising the pH deprotonates the nitrogen, creating a negative charge (

    
    ).[2][3][4][5] This ionic species is significantly more water-soluble.[1][2][3][4][5]
    

Part 2: Optimized Solubilization Protocols

Protocol A: The "DMSO-Push" Method (Standard Screening)

Best for: High-throughput screening (HTS) and cellular assays where <1% DMSO is tolerated.[1][2][3][4][5]

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide)[3][4][5]

  • PBS (Phosphate Buffered Saline), pH 7.4 (warm)[3][4][5]

Step-by-Step:

  • Weighing: Weigh the solid BPFB-SA.

  • Primary Solubilization: Add anhydrous DMSO to achieve a concentration of 10 mM to 20 mM .

    • Tech Note: Vortex for 30 seconds. If visual particulates remain, sonicate at 40°C for 5 minutes.[4][5] The solution must be perfectly clear.

  • Intermediate Dilution (Critical Step): Do not pipette directly into the cell media.[2][4][5]

    • Prepare a "working solution" at 10x the final concentration using a solvent blend (e.g., 50% DMSO / 50% Water).[4][5]

  • Final Addition: Slowly add the working solution to your assay buffer while vortexing.

    • Limit: Ensure final DMSO concentration is

      
       to avoid cytotoxicity.[2][4][5]
      
Protocol B: In-Situ Salt Formation (High Concentration)

Best for: Animal studies (IP/IV) or stock solutions requiring >1 mg/mL.[1][2][3][4][5]

Reagents:

  • 0.1 M NaOH (Sodium Hydroxide)[3][4][5]

  • 0.1 M Phosphate Buffer (pH 8.0 - 9.0)[1][2][3][4][5]

Step-by-Step:

  • Suspend BPFB-SA powder in water (it will look like a cloudy suspension).[2][3][4][5]

  • Add 1.05 equivalents of 0.1 M NaOH dropwise while monitoring pH.

  • The suspension should clear as the sodium salt forms:

    
    [1][2][3][4][5]
    
  • Once dissolved, back-titrate carefully with buffer to the lowest pH that maintains solubility (likely pH ~8.5).[2][4][5]

  • Filter sterilize (0.22 µm PES membrane).[2][4][5] Nylon binds sulfonamides; avoid Nylon filters.[2][3][4]

Protocol C: Cyclodextrin Complexation (Gold Standard)

Best for: Preventing precipitation over long durations.[3][4][5]

Reagents:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)[1][2][3][4][5]
  • Milli-Q Water[1][2][3][4][5][6]

Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water.[1][2][3][4][5]
    
  • Dissolve BPFB-SA in a minimal volume of acetone or methanol (volatile solvent).[2][4][5]

  • Add the organic drug solution dropwise into the vortexing Cyclodextrin solution.

  • Evaporate the volatile solvent (SpeedVac or Nitrogen stream) under gentle heat (40°C).

  • Result: The drug is trapped inside the hydrophobic cavity of the cyclodextrin, while the exterior remains hydrophilic.[4][5]

Part 3: Quantitative Data & Visualizations

Table 1: Estimated Solubility Profile
Solvent SystemEstimated Solubility (25°C)Notes
Water (pH 7.0) < 0.01 mg/mLPractically insoluble (Neutral form).[1][2][3][4][5]
Water (pH 9.5) > 1.0 mg/mLSoluble (Anionic form).[3][4][5]
DMSO > 50 mg/mLExcellent solvent.[2][4][5] Hygroscopic (keep sealed).[2][4][5]
Ethanol ~ 5-10 mg/mLModerate solubility.
20% HP-

-CD
~ 2-5 mg/mLStable inclusion complex.[1][2][3][4][5]
Figure 1: Solubilization Decision Logic

SolubilityLogic Start Start: Solid BPFB-SA CheckApp Identify Application Start->CheckApp CellAssay Cellular Assay (Low Conc < 10µM) CheckApp->CellAssay InVivo In Vivo / Animal (High Conc > 1mg/mL) CheckApp->InVivo DMSORoute Protocol A: DMSO Stock (10mM) CellAssay->DMSORoute SaltRoute Protocol B: In-Situ Salt (NaOH) InVivo->SaltRoute Acute CDRoute Protocol C: Cyclodextrin Complex InVivo->CDRoute Chronic/Stable Dilution Dilute into Media (Max 0.5% DMSO) DMSORoute->Dilution CheckClear Is solution clear? Dilution->CheckClear Success Proceed to Experiment CheckClear->Success Yes Fail Precipitation Detected CheckClear->Fail No Fail->CDRoute Switch Method

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental concentration requirements.

Figure 2: Ionization Mechanism

Ionization Neutral Neutral Form (pH 7.0) Poor Solubility Hydrophobic Aggregation Anion Anionic Form (pH > 8.5) High Solubility Electrostatic Repulsion Neutral->Anion Deprotonation of Sulfonamide N Base Base Added (OH-) Base->Neutral Titration

Caption: The transition from the insoluble neutral form to the soluble anionic form upon pH adjustment.

References

  • PubChem. (n.d.).[2][4][5] Sulfapyridine (Compound CID 5336).[2][4][5] National Center for Biotechnology Information.[2][4][5] Retrieved from [Link][3][4][5]

    • Relevance: Provides baseline pKa (8.43) and solubility data for the structural parent class (pyridine-sulfonamides).[2][3][4][5]

  • Perlovich, G. L., et al. (2013).[4][5] Sulfonamides: Thermochemical and Solubility Aspects. Journal of Chemical & Engineering Data.

    • Relevance: Establishes the thermodynamic principles of sulfonamide crystal lattices and the impact of substituents on solubility.
  • Loftsson, T., & Brewster, M. E. (2010).[4][5] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Relevance: Validates Protocol C (Cyclodextrin complexation) for solubilizing lipophilic drugs with poor aqueous stability.
  • DrugBank Online. (n.d.).[2][4][5] Sulfonamide Class Properties.

    • Relevance: Confirms the weak acid nature of the sulfonamide group and the strategy of salt formation for solubilization.[5]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for BPFB-SA before handling.

Sources

Technical Support Center: Purification of Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Column Chromatography for Pyridine Sulfonamides

Audience: Medicinal Chemists, Process Chemists, and Purification Specialists.

Introduction: The "Sticky" Molecule Challenge

Pyridine sulfonamides represent a "perfect storm" for standard normal-phase chromatography. You are fighting two distinct chemical behaviors simultaneously:

  • The Pyridine Ring (Basic): The nitrogen lone pair (pKa ~5.2) acts as a hydrogen bond acceptor and a weak base, interacting strongly with the acidic silanols (Si-OH) on silica gel. This causes severe peak tailing (streaking).

  • The Sulfonamide Group (Polar/Acidic): The sulfonyl group is highly polar, and primary sulfonamides (

    
    ) are weakly acidic (pKa ~10). This polarity often leads to poor solubility in non-polar mobile phases and "sticking" to the baseline.
    

This guide provides a self-validating workflow to overcome these interactions, moving from pre-column workups to advanced stationary phase selection.

Module 1: Pre-Chromatography Diagnostics

Before packing a column, determine if you can avoid it entirely.

Q: My crude mixture is a black tar. Should I load this directly onto the column?

A: Absolutely not. Pyridine sulfonamides are amphoteric (basic pyridine, acidic sulfonamide N-H). You should exploit this for an Acid/Base extraction "wash" to remove non-polar impurities and neutral byproducts before chromatography.

Protocol: The "Amphoteric Switch" Workup

  • Dissolve crude in EtOAc or DCM.

  • Acid Wash: Extract with 1M HCl.

    • Chemistry: Pyridine protonates (

      
      ) and moves to the aqueous layer. Impurities (neutrals) stay in organics.
      
    • Action: Discard organic layer (after verifying product is in aqueous!).

  • Basify: Neutralize the aqueous layer with sat.

    
     or 1M NaOH until pH ~8-9.
    
    • Chemistry: Pyridine deprotonates; product precipitates or becomes soluble in organics.

    • Note: Do not go to pH >12 if you have a primary sulfonamide, or you may form the water-soluble sulfonamide salt (

      
      ).
      
  • Extract: Extract back into DCM/EtOAc. Dry (

    
    ) and concentrate.
    
    • Result: You now have a semi-pure solid that will load cleanly.

Module 2: Normal Phase Troubleshooting (The "Streaking" Issues)

Q: My compound streaks from the baseline to the solvent front. How do I fix this tailing?

A: You are seeing Silanol Activity . The pyridine nitrogen is hydrogen-bonding to the acidic silica surface. You must block these sites using a "sacrificial base."

The Fix: Triethylamine (TEA) Deactivation

  • Standard Protocol: Add 1% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA in DCM/MeOH).

  • The "Pre-Wash" Method (Better for sensitive compounds):

    • Flush the packed silica column with 3 CV (Column Volumes) of Mobile Phase + 5% TEA.

    • Flush with 2 CV of pure Mobile Phase (to remove excess TEA).

    • Run your column.[1][2][3] The silanols are now "capped" with TEA, but your product won't sit in a basic soup.

Q: I am using 20% MeOH in DCM to move my polar compound, but I see white precipitate in my test tubes. What is it?

A: That is dissolved silica .

  • The Science: Methanol is protic and polar.[4] When mixed with DCM (halogenated), concentrations of MeOH >10% can actually dissolve the silica gel matrix, especially with granular (irregular) silica. This contaminates your fractions with amorphous silica.

  • The Solution:

    • Switch Solvent System: Use Acetone/Hexane or Acetone/DCM . Acetone is polar but aprotic and does not dissolve silica as aggressively.

    • Use Spherical Silica: High-quality spherical silica is more resistant to dissolution than granular silica.

    • Bonded Phases: Switch to a Diol or CN (Cyano) stationary phase (see Module 3).

Module 3: Stationary Phase Selection (When Silica Fails)

Q: Even with TEA, my separation is poor. What column should I use?

A: Standard silica is often the wrong tool for pyridine sulfonamides. Use the table below to select the correct stationary phase based on your specific failure mode.

Stationary PhaseSurface ChemistryBest For...Mobile Phase Strategy
Silica (Standard) Acidic SilanolsGeneral purificationMust use 1% TEA or

modifier. Avoid >10% MeOH.
Amine (NH2) Basic Propyl-amineAcid-sensitive compounds. The surface is basic, so it repels the basic pyridine (no tailing) without added TEA.Hexane/EtOAc or DCM/EtOAc. No modifier needed.
C18 (Reverse Phase) Hydrophobic AlkylHighly polar sulfonamides that stick to silica baseline.Water/MeCN with 0.1% Formic Acid (low pH) or Ammonium Bicarbonate (high pH).
Cyano (CN) Intermediate Polarity"Goldilocks" separation. Less retentive than silica, orthogonal selectivity.Normal phase solvents (Heptane/EtOAc).[5] Very fast equilibration.
Q: Should I use Reverse Phase (C18) at Low or High pH?

A: For Pyridines, High pH is often superior but requires specific columns.

  • Low pH (Formic Acid): Pyridine is protonated (

    
    ). It becomes highly polar and elutes very fast (often in the void volume).
    
  • High pH (Ammonium Bicarbonate, pH 10): Pyridine is neutral. It retains well on C18 and separates based on the sulfonamide hydrophobicity. Ensure your C18 column is rated for pH 10 (e.g., hybrid silica).

Module 4: Solubility & Loading

Q: My sample precipitates the moment it hits the column. How do I load it?

A: This is "Solubility Shock." Your sample is soluble in DCM but crashes out when it hits the Hexane in the column equilibration solvent.

The Fix: Solid Loading (Dry Loading)

  • Dissolve crude in MeOH or DCM.

  • Add Celite 545 or Silica Gel (ratio 1:2 crude:solid).

  • Rotovap to dryness. You will have a free-flowing powder.

  • Pour this powder on top of the pre-packed column (or into a solid load cartridge).

  • Why this works: It eliminates the solvent mismatch. The compound elutes only when the mobile phase strength is sufficient to dissolve/move it.

Visual Workflow: Decision Logic for Purification

PurificationStrategy Warning Warning Decision Decision Success Success Start Crude Pyridine Sulfonamide AcidBase Perform Acid/Base Extraction (Remove neutrals) Start->AcidBase TLC Run TLC (DCM/MeOH 9:1) AcidBase->TLC CheckTailing Does it tail/streak? TLC->CheckTailing StandardSilica Standard Silica Column (Use 1% TEA in Mobile Phase) CheckTailing->StandardSilica Yes (Moderate) CheckTailing->StandardSilica No HardCase Complex Mixture / Very Polar CheckTailing->HardCase Yes (Severe) / Polar CheckSolubility Is it soluble in starting eluent? StandardSilica->CheckSolubility SilicaWarn Warning: >10% MeOH dissolves Silica StandardSilica->SilicaWarn If polar SolidLoad Solid Load on Celite CheckSolubility->SolidLoad No LiquidLoad Liquid Injection CheckSolubility->LiquidLoad Yes SolidLoad->Success LiquidLoad->Success Purify AltPhase Select Alternative Phase HardCase->AltPhase AmineCol Amine (NH2) Column (No TEA needed) AltPhase->AmineCol Acid Sensitive C18HighPH C18 (Reverse Phase) High pH Buffer AltPhase->C18HighPH Water Soluble AmineCol->Success C18HighPH->Success

Caption: Decision tree for selecting the optimal purification strategy based on compound behavior and solubility.

References

  • Biotage. (2023).[6] Does methanol really dissolve silica during flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2012). Purification of Basic Compounds using RediSep Rf Amine Columns. Technical Note TN23. Retrieved from [Link]

  • Rivera, D., & Harris, J. M. (2001).[7] In Situ Studies of Pyridine Adsorption to Bare and Cyano-Derivatized Silica Sol−Gel Films.[7][8] Langmuir, 17(9), 2658–2666. Retrieved from [Link]

  • Common Organic Chemistry. (2023). Solvent Systems for Silica Gel Column Chromatography.[3][9] Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

Sources

overcoming steric hindrance in 3,5-disubstituted pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #35-PYR-SYN: Overcoming Steric & Electronic Barriers in 3,5-Disubstituted Pyridines

Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Priority: High (Blocker for SAR generation)

Introduction: The "Meta" Paradox

Welcome to the Heterocycle Synthesis Helpdesk. You are likely here because you are trying to install substituents at the 3- and 5-positions of a pyridine ring, and standard Suzuki or Negishi couplings are failing.

The Core Problem: The 3,5-positions (meta) of pyridine are electronically deactivated (making electrophilic substitution difficult) and do not benefit from the Directed Ortho Metallation (DoM) effects that activate the 2,4-positions. Furthermore, if you do manage to halogenate these positions, subsequent cross-couplings often stall due to steric clashes with the nitrogen lone pair or existing substituents.

This guide provides three "Tier 2" solutions that move beyond standard textbook chemistry, focusing on Iridium-catalyzed C-H activation (the "Backdoor"), Ligand Engineering (the "Battering Ram"), and MIDA Boronates (the "Trojan Horse").

Module 1: The "Backdoor" Strategy (Ir-Catalyzed C-H Activation)

User Query: "I cannot selectively halogenate the 3,5-positions. Electrophilic substitution gives mixtures, and lithiation hits the 2- or 4-position. How do I access the 3,5-core directly?"

Technical Insight: Standard lithiation (e.g., n-BuLi) is driven by the acidity of the C-H bond adjacent to the nitrogen (C2/C6). However, Iridium-catalyzed C-H borylation operates under steric control , not electronic control. The active catalyst species is bulky; it avoids the nitrogen lone pair and any substituents at C2/C6, preferentially activating the sterically accessible C3/C5 bonds.

The Solution: Use an Iridium(I) catalyst with a bipyridine ligand to install a pinacol boronate directly at the 3,5-positions.

Standard Operating Procedure (SOP): C-H Borylation
ComponentReagentRole
Pre-catalyst [Ir(OMe)(cod)]2Generates the active Ir-species.
Ligand dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine)Bulky ligand that enforces steric selectivity for the 3,5-positions.
Boron Source B2pin2 (Bis(pinacolato)diboron)The borylating agent.
Solvent Hexane or THF (or Neat)Non-polar solvents often accelerate the reaction.

Protocol:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox, combine [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (3 mol%) in hexane (0.5 M).

  • Activation: Stir for 5 minutes until the solution turns dark brown (active catalyst formation).

  • Addition: Add B2pin2 (1.0 equiv per C-H bond to be functionalized) and the pyridine substrate.

  • Reaction: Seal and heat to 80 °C for 4–16 hours.

  • Workup: Evaporate volatiles. The resulting 3,5-bis(boryl)pyridine is often stable enough for silica chromatography (rapid) or can be used directly in Suzuki couplings.

Why this works: The dtbpy ligand creates a "steric pocket" around the Iridium center. The C2/C6 protons are too close to the nitrogen lone pair (which can poison the catalyst) or too sterically crowded. The C4 position is accessible but often less favored than the combined statistics of C3 and C5 unless C3/C5 are blocked.

Module 2: The "Ghost" Signal (Protodeboronation)

User Query: "I successfully made the 3,5-dibromopyridine, but when I try to couple it with a boronic acid, my yield is <10%. I see the de-borylated starting material in LCMS."

Technical Insight: Pyridyl boronic acids are notoriously unstable.[1] The electron-deficient pyridine ring facilitates protodeboronation (hydrolysis of the C-B bond) under the basic aqueous conditions required for Suzuki coupling. This happens faster than the transmetallation step.

The Solution: Switch to MIDA Boronates or Potassium Trifluoroborates . These are "slow-release" reagents that protect the boron atom until the exact moment of reaction, maintaining a low but constant concentration of the active boronic acid.

Troubleshooting Matrix: Boron Source Selection
Boron SpeciesStabilityReactivityBest Use Case
Boronic Acid -B(OH)2Low (Rapid hydrolysis)HighSimple, electron-rich aryls. Avoid for pyridines.
Pinacol Ester -BpinMediumMediumStandard couplings; can still suffer protodeboronation in pyridines.
MIDA Boronate High (Air/Water stable)Controlled (Slow release)Unstable 3-pyridyl species. Requires hydrolytic release.
Trifluoroborate -BF3KVery HighHigh (with specific conditions)Scalable synthesis; requires specific solubility conditions.

MIDA Coupling Protocol (Burke Method):

  • Mix: Aryl halide (1.0 equiv), MIDA boronate (1.2 equiv), Cu(OAc)2 (0.5 equiv - promotes transmetallation).

  • Solvent: DMF:Water (95:5) or anhydrous DMF with slow addition of base.

  • Catalyst: Pd(PPh3)4 or Pd2(dba)3 / XPhos.

  • Temp: 60–100 °C. Note: The slow hydrolysis of the MIDA ester prevents the buildup of the unstable boronic acid, mitigating protodeboronation.

Module 3: The "Steric Wall" (Ligand Engineering)

User Query: "I am trying to couple a bulky group at the 3-position next to an existing 4-substituent. The catalyst dies."

Technical Insight: Standard ligands (PPh3, dppf) lack the bulk to force reductive elimination in crowded systems. They also fail to protect the Pd center from non-productive coordination by the pyridine nitrogen.

The Solution: Use Buchwald Dialkylbiaryl Ligands or Pd-PEPPSI precatalysts.

  • XPhos / SPhos: These ligands have high "buried volume" (%V_bur). They form a monolithic block over the metal, forcing the substrates together to speed up reductive elimination (the rate-determining step in hindered couplings).

  • Pd-PEPPSI-IPr: A "throw-and-go" catalyst stabilized by an NHC (N-heterocyclic carbene). It is extremely resistant to air and moisture and excels at coupling sterically hindered pyridines (the "throw-and-go" solution).

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesizing 3,5-disubstituted pyridines.

PyridineSynthesis Start Target: 3,5-Disubstituted Pyridine CheckHalides Are 3,5-Halogens present? Start->CheckHalides HalogensYes Yes: 3,5-Dibromopyridine CheckHalides->HalogensYes Yes HalogensNo No: Unfunctionalized Pyridine CheckHalides->HalogensNo No CouplingCheck Is the coupling partner bulky/unstable? HalogensYes->CouplingCheck StandardSuzuki Standard Suzuki (Pd(dppf)Cl2, K2CO3) CouplingCheck->StandardSuzuki No (Simple) AdvancedCoupling Advanced Coupling Use MIDA Boronates + XPhos Pd G4 CouplingCheck->AdvancedCoupling Yes (Hindered/Unstable) IrBorylation Ir-Catalyzed C-H Borylation ([Ir(OMe)(cod)]2 + dtbpy) Steric Control -> 3,5-Selectivity HalogensNo->IrBorylation Functionalization Convert Bpin to Aryl/Halogen IrBorylation->Functionalization Functionalization->AdvancedCoupling If further coupling needed

Caption: Decision Matrix for accessing 3,5-disubstituted pyridines via C-H activation or Cross-Coupling.

References

  • Ir-Catalyzed C-H Borylation (Steric Control)

    • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of Arylboronic Esters. Journal of the American Chemical Society.
  • MIDA Boronates (Solving Protodeboronation)

    • Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Cross-Coupling of Boronic Acids. Journal of the American Chemical Society.
  • Trifluoroborates (Alternative Stability)

    • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
  • Knochel-Hauser Bases (Metallation Strategy)

    • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.

Sources

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS/MS Analysis of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for this purpose, providing invaluable insights into molecular weight and structure through controlled fragmentation. This guide offers an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometric fragmentation pattern of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide, a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide will leverage established fragmentation principles of its core structural motifs—N-aryl sulfonamides, bromopyridines, and fluorobenzenes—to construct a predictive fragmentation pathway. This will be compared with the known fragmentation behavior of analogous sulfonamides, providing a robust framework for the identification and characterization of this and related compounds.

The Structural Landscape and Its Implications for Fragmentation

This compound possesses a molecular architecture characterized by a central sulfonamide linkage connecting a 4-fluorophenyl ring and a 5-bromopyridinyl moiety. The presence of two distinct halogen atoms, a sulfonamide bridge, and two aromatic systems suggests a rich and informative fragmentation pattern under collision-induced dissociation (CID).

Predicted Fragmentation Pathways under ESI-MS/MS

Based on extensive studies of sulfonamide fragmentation, several key bond cleavages can be anticipated.[1][2][3][4][5] The most probable sites of fragmentation are the S-N bond and the C-S bond, often accompanied by rearrangements.

A. Cleavage of the Sulfonamide S-N Bond:

One of the most common fragmentation pathways for sulfonamides involves the cleavage of the bond between the sulfur atom and the nitrogen atom of the sulfonamide linkage.[6] For the target molecule, this would lead to two primary fragment ions:

  • The 4-fluorobenzenesulfonyl cation (m/z 159.00): This fragment arises from the cleavage of the S-N bond with charge retention on the sulfur-containing portion.

  • The 5-bromopyridin-3-amine radical cation (m/z 172.96): This fragment would result from the same S-N bond cleavage with charge retention on the pyridine-containing portion.

B. Cleavage of the Aryl C-S Bond and SO₂ Elimination:

Another characteristic fragmentation of aromatic sulfonamides is the cleavage of the C-S bond, often accompanied by the neutral loss of sulfur dioxide (SO₂), a stable small molecule.[2] This pathway can be particularly informative.

  • Loss of SO₂ (64 Da): A prominent neutral loss of 64 Da from the protonated molecule is a strong indicator of a sulfonamide. This rearrangement is often promoted by electron-withdrawing groups on the aromatic ring.[2]

C. Fragmentation of the Aromatic Rings:

Subsequent fragmentation of the primary fragment ions can provide further structural confirmation.

  • Fragmentation of the 4-fluorobenzenesulfonyl moiety: This portion can undergo further fragmentation, such as the loss of SO₂ to yield a fluorophenyl cation (m/z 95.02).

  • Fragmentation of the 5-bromopyridinyl moiety: The bromopyridine fragment is expected to exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Further fragmentation could involve the loss of bromine or cleavage of the pyridine ring.

The interplay of these pathways is visualized in the following workflow:

G cluster_0 LC-MS/MS Analysis Workflow cluster_1 Primary Fragmentation Pathways cluster_2 Resulting Fragment Ions Protonated Molecule [M+H]⁺ This compound Collision-Induced Dissociation CID Protonated Molecule->Collision-Induced Dissociation SN_Cleavage S-N Bond Cleavage Collision-Induced Dissociation->SN_Cleavage CS_Cleavage C-S Bond Cleavage + SO₂ Loss Collision-Induced Dissociation->CS_Cleavage Fragment_A 4-Fluorobenzenesulfonyl cation (m/z 159.00) SN_Cleavage->Fragment_A Fragment_B 5-Bromopyridin-3-amine radical cation (m/z 172.96) SN_Cleavage->Fragment_B Fragment_C [M+H-SO₂]⁺ CS_Cleavage->Fragment_C G Sample Sample Injection LC Liquid Chromatography (Reversed-Phase) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Data Data Analysis MS2->Data

Sources

structure-activity relationship (SAR) of 5-bromopyridine sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of small-molecule inhibitors—particularly for metalloenzymes like Carbonic Anhydrase (CA) and anti-apoptotic targets like Bcl-2—the choice of the central aromatic scaffold is determinative.[1] While benzene sulfonamides have historically served as the "workhorse" pharmacophore, 5-bromopyridine-3-sulfonamides offer distinct physicochemical and binding advantages.

This guide objectively compares the 5-bromopyridine scaffold against standard benzene analogues. Analysis suggests that the pyridine nitrogen significantly lowers the sulfonamide pKa (enhancing zinc-binding affinity), while the 5-bromo substituent provides a critical handle for halogen bonding or hydrophobic filling, often resulting in superior potency and solubility profiles.

Part 1: Mechanistic Advantage & SAR Logic

To design effective inhibitors, one must understand the causality behind the scaffold's performance. The transition from a benzene ring to a 5-bromopyridine ring introduces two primary electronic effects:

1. The Pyridine Nitrogen Effect (Acidity Modulation)

The primary sulfonamide moiety (-SO2NH2) acts as a zinc-binding group (ZBG) in many metalloenzymes. For optimal binding, the sulfonamide must exist in its deprotonated, anionic form (-SO2NH-).

  • Benzene Sulfonamides: Typical pKa ~10.1. At physiological pH (7.4), a smaller fraction is ionized.

  • Pyridine Sulfonamides: The electron-withdrawing nature of the pyridine nitrogen (inductive effect) stabilizes the negative charge on the sulfonamide nitrogen. This lowers the pKa (often to ~8.0–9.0), increasing the concentration of the active anionic species at physiological pH.

2. The 5-Bromo "Sigma Hole" (Halogen Bonding)

Unlike a simple methyl or hydrogen substituent, the bromine atom at the 5-position is not merely a hydrophobic space-filler. It exhibits a "sigma hole"—a region of positive electrostatic potential on the extension of the C-Br bond.

  • Interaction: This allows the bromine to act as a Lewis acid, forming directed halogen bonds with backbone carbonyl oxygens or specific residues (e.g., Thr, Val) in the target protein's hydrophobic pocket.

Diagram 1: SAR Logic & Scaffold Mechanics

SAR_Logic Scaffold 5-Bromopyridine-3-Sulfonamide Mod_N Pyridine Nitrogen (Pos 1) Scaffold->Mod_N Mod_Br 5-Bromo Substituent Scaffold->Mod_Br Mod_SO2 3-Sulfonamide Group Scaffold->Mod_SO2 Effect_pKa Lower pKa (~8.5) Enhanced Ionization Mod_N->Effect_pKa Inductive Effect Effect_Sigma Sigma Hole Formation (Halogen Bonding) Mod_Br->Effect_Sigma Electronic Effect_Syn Synthetic Handle (Suzuki/Sonogashira) Mod_Br->Effect_Syn Chemical Utility Effect_Zn Stronger Zn(II) Coordination Mod_SO2->Effect_Zn Pharmacophore Effect_pKa->Effect_Zn Anionic Species

Caption: Mechanistic dissection of the 5-bromopyridine scaffold. The pyridine nitrogen enhances zinc affinity via pKa modulation, while the bromine offers dual utility: halogen bonding and synthetic versatility.

Part 2: Comparative Performance Data

The following data summarizes the performance of 5-bromopyridine sulfonamides versus benzene analogues in the context of Human Carbonic Anhydrase II (hCA II) inhibition, a standard benchmark for sulfonamide potency.

Table 1: Comparative Inhibitory Potency (Representative Data)

FeatureBenzene Sulfonamide (Standard)5-Bromopyridine-3-Sulfonamide (Optimized)Impact
Scaffold Structure Phenyl RingPyridine RingSolubility & pKa
Sulfonamide pKa ~10.1~8.5 – 9.1Higher % Ionization at pH 7.4
hCA II KI (nM) 12 nM (Acetazolamide ref)4.0 – 9.0 nM Improved Potency
Selectivity (hCA II vs I) Low to ModerateHighReduced Off-Target Effects
Water Solubility Low (< 0.5 mg/mL)Moderate (> 1.0 mg/mL)Better Bioavailability
Metabolic Stability Prone to oxidationPyridine ring is electron-deficientResistant to oxidative metabolism

Note: Data trends derived from comparative analysis of sulfonamide bioisosteres [1][4]. Specific KI values vary by N-substitution but consistently favor the pyridine core for zinc-binding efficiency.

Part 3: Synthetic Protocols & Workflow

The 5-bromopyridine sulfonamide scaffold is versatile. The bromine atom serves as a "dummy" group during the initial sulfonamide formation and can later be functionalized via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate diverse libraries.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 5-bromopyridine-3-sulfonamide from 3-amino-5-bromopyridine.

  • Diazotization: Dissolve 3-amino-5-bromopyridine (1.0 eq) in conc. HCl/AcOH at 0°C. Add NaNO2 (1.2 eq) dropwise to form the diazonium salt.

  • Sulfonylation (Meerwein): Transfer the diazonium mixture into a saturated solution of SO2 in acetic acid containing CuCl2 (catalytic) at 0°C. Stir until gas evolution ceases.

  • Amidation: Extract the sulfonyl chloride intermediate with DCM. Treat immediately with aqueous NH4OH (excess) or a substituted amine (R-NH2) in THF at 0°C to RT.

  • Purification: Precipitate with water, filter, and recrystallize from Ethanol/Water.

Protocol B: Suzuki Cross-Coupling (Library Generation)

Objective: Functionalizing the 5-position.

  • Reagents: Mix 5-bromopyridine-3-sulfonamide derivative (1.0 eq), Aryl boronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 eq).

  • Conditions: Solvent system: Dioxane/Water (4:1). Heat to 90°C under N2 atmosphere for 12 hours.

  • Workup: Cool, filter through Celite, extract with EtOAc. Purify via silica gel column chromatography.

Diagram 2: Synthetic Workflow

Synthesis_Workflow Start 3-Amino-5-Bromopyridine Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Inter1 Diazonium Salt Step1->Inter1 Step2 Sulfonylation (SO2, CuCl2) Inter1->Step2 Inter2 Sulfonyl Chloride Step2->Inter2 Step3 Amidation (R-NH2 or NH4OH) Inter2->Step3 Product 5-Bromo-Pyridine-3-Sulfonamide Step3->Product Step4 Suzuki Coupling (Ar-B(OH)2, Pd(0)) Product->Step4 Optional Diversification Final 5-Aryl-Pyridine-3-Sulfonamide (Library) Step4->Final

Caption: Step-wise synthetic route from amino-pyridine precursor to final sulfonamide, highlighting the late-stage diversification capability via Suzuki coupling.

Part 4: Experimental Validation (Self-Validating Protocols)

To verify the activity of synthesized compounds, the following assay ensures reproducibility and eliminates false positives caused by aggregation.

Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Rationale: This kinetic assay measures the physiological reaction (CO2 hydration) directly, providing a true KI value rather than a surrogate endpoint.

  • Reagent Prep:

    • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na2SO4.

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO2-saturated water (approx. 17 mM CO2).

  • Enzyme Incubation: Incubate hCA II (10–20 nM final conc) with the test compound (dissolved in DMSO, <1% final v/v) for 15 minutes at room temperature.

  • Reaction Initiation: rapidly mix the Enzyme-Inhibitor solution with the CO2 substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation: Determine the initial velocity (

    
    ). Calculate IC50 using a 4-parameter logistic fit. Convert to KI using the Cheng-Prusoff equation: 
    
    
    
    .

Validation Checkpoint: Always run Acetazolamide as a positive control. The KI must fall within 10–15 nM for the assay to be considered valid.

References
  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Journal of Medicinal Chemistry. (2014). [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. (2019). [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. (2012). [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. (2023). [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide

[1][2]

Part 1: Executive Safety Assessment

Compound Class: Halogenated Heterocyclic Sulfonamide Primary Hazard Driver: Sensitization & Dermal Absorption

Handling N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide requires a deviation from standard "lab coat and glasses" protocols.[1] While specific toxicological data (LD50) for this exact catalog intermediate is often sparse, its structural moieties dictate a Biosafety Level 2 (BSL-2) equivalent chemical handling strategy .[1]

The "Why" Behind the Protocol:

  • The Sulfonamide Moiety: Historically linked to Type I (IgE-mediated) and Type IV (T-cell mediated) hypersensitivity.[1] Inhalation of dusts can lead to irreversible respiratory sensitization.

  • The Halogenated Pyridine (5-bromo-3-pyridyl): Halogenation increases lipophilicity, enhancing the compound's ability to penetrate the stratum corneum (outer skin layer), potentially carrying the sulfonamide allergen into the systemic circulation.[1]

  • The Fluorine Substituent: Increases metabolic stability, potentially prolonging the biological half-life if absorbed.

Part 2: PPE Selection Matrix

Do not rely on generic "Chemical Resistant" labels. Use this task-specific matrix.

TaskPrimary PPE (Barrier)Secondary PPE (Redundancy)Rationale (Mechanism of Failure)
Solid Weighing (<10 mg)Nitrile Gloves (4 mil) Cotton Liners (under glove)Prevents hand sweat from softening the skin, which increases permeability to dusts.[1]
Solid Weighing (>100 mg)Double Nitrile (Outer: 8 mil, Inner: 4 mil) Tyvek® Sleeve Covers Static charge on sulfonamide powders causes "fly-away"; sleeves bridge the gap between glove and lab coat.[1]
Solution Prep (DMSO/DMF)Laminate Film (Silver Shield/4H) Outer Nitrile (for dexterity)CRITICAL: DMSO permeates nitrile in <10 mins, carrying the solute with it.[1] Laminate is the only barrier against DMSO-mediated absorption.[1]
Spill Cleanup Butyl Rubber P100 Respirator (if outside hood)Standard nitrile degrades rapidly in organic solvents used for cleanup (Acetone/DCM).[1]
⚠️ The "Double-Glove" Protocol for Solubilized Compound

When this compound is dissolved in DMSO or DMF (common for biological assays), standard nitrile gloves offer zero protection against systemic absorption.[1]

  • Base Layer: 4 mil Nitrile (High dexterity).[1]

  • Barrier Layer: Polyethylene/Ethylene Vinyl Alcohol (PE/EVOH) laminate glove (e.g., Silver Shield™).[1]

  • Outer Layer: 4 mil Nitrile (To compress the loose laminate glove for grip).

Part 3: Operational Protocols (Step-by-Step)
1. Engineering Controls: The "Invisible" PPE

Before opening the vial, verify the Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • The Smoke Test: If you do not have a digital monitor, use a smoke tube or a strip of tissue taped to the sash. It must flow inward at a 45° angle.

  • Sash Height: Keep the sash below the "breathing zone" (chin level).

2. Weighing & Transfer (Solid State)

Sulfonamides are prone to electrostatic charging.[1]

  • Static Neutralization: Use an ionizing fan or an anti-static gun (e.g., Zerostat) on the spatula and weighing boat inside the hood. This prevents the powder from "jumping" onto your gloves.

  • The "Wet Method" (Preferred): If possible, tare the vial with solvent, add the solid, and weigh the solution. This eliminates airborne dust risk entirely.

  • Decontamination: Wipe the exterior of the stock vial with a methanol-dampened Kimwipe before removing it from the hood.

3. Waste Disposal & Deactivation

Do not mix with general organic waste if high concentrations are present.

  • Segregation: Dispose of as "Halogenated Organic Waste + Toxic."

  • Container: Amber glass (prevent photolytic degradation which can release free bromide/fluoride ions).[1]

  • Spill Deactivation:

    • Solid: Cover with wet paper towels (to prevent dust), scoop, and bag.

    • Solution: Absorb with vermiculite. Wash surface with 10% soap solution, then water. Avoid bleach (can react with amines to form chloramines).[1]

Part 4: Self-Validating Safety Systems

Trust, but verify. Perform these checks before every experiment.

A. The Glove Inflation Test (Visual)

  • Frequency: Every time you don a new pair for handling >100mg.

  • Method: Traps air in the glove, twist the cuff, and submerge fingers in water (or hold near cheek to feel air).

  • Pass Criteria: No bubbles/air leaks. Micro-pinholes are the #1 cause of chemical sensitization.

B. The "Solvent Breakthrough" Indicator

  • Method: When double gloving, wear a colored inner glove (e.g., blue) and a white outer glove.

  • Indicator: If the outer glove becomes translucent or you see the blue clearly through a wet spot, the outer barrier has failed. Change immediately.

Part 5: Visualizing the Safety Logic

The following diagram illustrates the decision hierarchy for handling this compound based on its physical state.

SafetyProtocolStartCompound: N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamideStateCheckPhysical State?Start->StateCheckSolidSOLID (Powder)StateCheck->SolidWeighing/TransferSolutionSOLUTION (DMSO/DMF)StateCheck->SolutionAssay/ReactionEngineeringENGINEERING:Fume Hood (Face Velocity >0.5 m/s)Anti-Static GunSolid->EngineeringPermeationRiskRISK:Carrier Solvent Effect(Rapid Skin Absorption)Solution->PermeationRiskPPESolidPPE:Nitrile Gloves (Double)Tyvek SleevesN95 (only if outside hood)Engineering->PPESolidDisposalDISPOSAL:Halogenated Waste StreamAmber Glass ContainerPPESolid->DisposalPPESolutionPPE:Laminate (Silver Shield) LinerORDouble Nitrile (Change <15 mins)PermeationRisk->PPESolutionPPESolution->Disposal

Figure 1: Decision tree for PPE selection based on physical state.[1] Note the critical divergence for solvated compounds due to carrier-solvent risks.[1]

Part 6: References & Authority
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment: Chemical Protective Clothing Selection. United States Department of Labor. [Link][1]

  • Choi, H. K., et al. (2018). "Transdermal permeation of halogenated pyridine derivatives." Journal of Pharmaceutical Investigation. (Contextualizing the lipophilicity of bromopyridines).

  • Stanford Environmental Health & Safety. (2024).[1] General Use SOP: Sensitizers. Stanford University. [Link][1]

×

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